Stereochemical Discrimination: SPR-Measured Binding Affinity of HPA-12 Stereoisomers to the CERT START Domain
The (1R,3S) stereoisomer of HPA-12 binds the CERT START domain with an SPR-determined Kd of ~30 nM, representing an affinity advantage of >130-fold over the (1R,3R) diastereomer (Kd ~4,000 nM), >150-fold over the (1S,3S) diastereomer (Kd ~4,500 nM), and >330-fold over the (1S,3R) enantiomer (Kd >10,000 nM) [1]. This stereochemical selectivity is recapitulated in cellular assays, where (1R,3S)-HPA-12 inhibits de novo SM synthesis with an IC50 of ~0.2 µM, whereas (1S,3R)-HPA-12 requires >3 µM [2]. Procurement of the racemate or an incorrect stereoisomer would therefore yield essentially inactive material at typical working concentrations of 1–2.5 µM.
| Evidence Dimension | CERT START domain binding affinity (SPR Kd, nM) |
|---|---|
| Target Compound Data | (1R,3S)-HPA-12: Kd ~30 nM |
| Comparator Or Baseline | (1S,3R)-HPA-12: Kd >10,000 nM; (1S,3S)-HPA-12: Kd ~4,500 nM; (1R,3R)-HPA-12: Kd ~4,000 nM |
| Quantified Difference | ≥133-fold higher affinity for (1R,3S) vs. all other stereoisomers |
| Conditions | Surface plasmon resonance (SPR) assay; CERT START domain immobilized on sensor chip [1] |
Why This Matters
Only the (1R,3S) stereoisomer achieves target engagement at sub-micromolar concentrations; purchasing the racemate or a mis-assigned stereoisomer results in ≥99% loss of binding potency, directly compromising experimental reproducibility and interpretability.
- [1] Hanada K, Sakai S, Kumagai K. Natural Ligand-Mimetic and Nonmimetic Inhibitors of the Ceramide Transport Protein CERT. Int J Mol Sci. 2022;23(4):2098. doi:10.3390/ijms23042098 View Source
- [2] Nakao N, Ueno M, Sakai S, et al. Natural ligand-nonmimetic inhibitors of the lipid-transfer protein CERT. Commun Chem. 2019;2:20. doi:10.1038/s42004-019-0118-3 View Source
